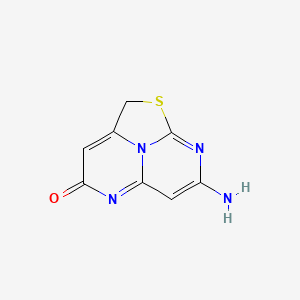
7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the core structure: This could involve cyclization reactions where starting materials such as amines, thiols, and carbonyl compounds are reacted under specific conditions.
Introduction of functional groups:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to modify the imino group.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents such as ethanol, dichloromethane, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which “7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular processes: Leading to cell death or inhibition of cell growth.
Comparación Con Compuestos Similares
Similar Compounds
7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one: can be compared with other heterocyclic compounds containing nitrogen and sulfur, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
69836-19-7 |
|---|---|
Fórmula molecular |
C8H6N4OS |
Peso molecular |
206.23 g/mol |
Nombre IUPAC |
10-amino-2-thia-7,11,12-triazatricyclo[6.3.1.04,12]dodeca-1(11),4,7,9-tetraen-6-one |
InChI |
InChI=1S/C8H6N4OS/c9-5-2-6-11-7(13)1-4-3-14-8(10-5)12(4)6/h1-2H,3,9H2 |
Clave InChI |
COAFEHXNUMUMLL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=O)N=C3N2C(=NC(=C3)N)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















